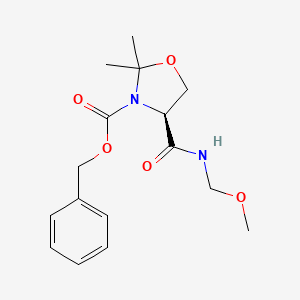
(S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the benzyl group and the methoxymethyl carbamoyl group adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the formation of the oxazolidine ring through a cyclization reaction This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The benzyl and methoxymethyl carbamoyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: The compound’s unique structure and reactivity can be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The specific mechanism can vary depending on the context in which the compound is used. For example, in a biochemical assay, it may interact with enzymes or receptors, leading to changes in their activity. The oxazolidine ring and the functional groups present in the compound can play a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-Benzyl 4-((methoxymethyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate include other oxazolidine derivatives and compounds with similar functional groups. Examples include:
Oxazolidinones: These compounds also contain an oxazolidine ring and have been studied for their antibacterial properties.
Carbamoyl derivatives: Compounds with carbamoyl groups are common in medicinal chemistry and can have diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its chiral nature
Properties
Molecular Formula |
C16H22N2O5 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
benzyl (4S)-4-(methoxymethylcarbamoyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C16H22N2O5/c1-16(2)18(13(10-23-16)14(19)17-11-21-3)15(20)22-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19)/t13-/m0/s1 |
InChI Key |
SVOFPOSQGPNYCL-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)NCOC)C(=O)OCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(N(C(CO1)C(=O)NCOC)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















